

# Reproducibility of Deucravacitinib (BMS-986165) Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986034 |           |
| Cat. No.:            | B606281    | Get Quote |

Pivoting from the initially requested **BMS-986034** due to a lack of publicly available data, this guide provides a comprehensive comparison of the observed effects of Deucravacitinib (BMS-986165), a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor developed by Bristol Myers Squibb. The consistency of findings across multiple large-scale, international clinical trials in different patient populations serves as a strong indicator of the reproducibility of its therapeutic effects.

Deucravacitinib has been extensively studied in multi-center, randomized, double-blind, placebo-controlled Phase 3 trials for the treatment of moderate-to-severe plaque psoriasis (POETYK PSO-1 and POETYK PSO-2) and active psoriatic arthritis (POETYK PsA-1 and POETYK PsA-2). The consistent efficacy and safety profile observed across these independent studies, involving diverse patient demographics and geographic locations, underscores the robustness and reproducibility of its clinical outcomes.

### **Mechanism of Action: Selective TYK2 Inhibition**

Deucravacitinib selectively inhibits TYK2, a member of the Janus kinase (JAK) family, by binding to its regulatory pseudokinase domain.[1][2][3] This allosteric inhibition is distinct from other JAK inhibitors that target the highly conserved ATP-binding site in the active kinase domain.[1][3] This unique mechanism allows for high selectivity for TYK2 over JAK1, JAK2, and JAK3, thereby blocking the signaling of key cytokines implicated in the pathogenesis of immune-mediated diseases, such as interleukin-23 (IL-23), IL-12, and Type I interferons, while minimizing off-target effects.[1][3][4]





Click to download full resolution via product page

Caption: Deucravacitinib allosterically inhibits TYK2, blocking downstream signaling.

## Reproducibility of Efficacy in Plaque Psoriasis

The efficacy of Deucravacitinib in treating moderate-to-severe plaque psoriasis has been consistently demonstrated in the pivotal POETYK PSO-1 and POETYK PSO-2 trials. Both studies were global, multi-center, randomized, double-blind, and placebo- and active



comparator-controlled. The co-primary endpoints were the percentage of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) and a static Physician's Global Assessment (sPGA) score of 0 (clear) or 1 (almost clear) at week 16 compared to placebo.

Table 1: Comparison of Efficacy Outcomes in Plaque Psoriasis at Week 16

| Outcome                 | POETYK PSO-1[5][6] | POETYK PSO-2[7][8] |
|-------------------------|--------------------|--------------------|
| PASI 75                 |                    |                    |
| Deucravacitinib 6 mg QD | 58.7%              | 53.6%              |
| Placebo                 | 12.7%              | 9.4%               |
| Apremilast 30 mg BID    | 35.1%              | 39.8%              |
| sPGA 0/1                |                    |                    |
| Deucravacitinib 6 mg QD | 53.6%              | 50.3%              |
| Placebo                 | 7.2%               | 8.6%               |
| Apremilast 30 mg BID    | 32.1%              | 34.3%              |

QD: once daily; BID: twice daily

The highly consistent results for both primary endpoints across these two large, independent trials, which enrolled 666 and 1,020 patients respectively, demonstrate a high degree of reproducibility of Deucravacitinib's efficacy in a global population of patients with plaque psoriasis.[6][9] Long-term extension studies have shown that these clinical responses are maintained for up to 5 years.[10][11][12]

## Reproducibility of Efficacy in Psoriatic Arthritis

The efficacy of Deucravacitinib in adults with active psoriatic arthritis was evaluated in the POETYK PsA-1 and POETYK PsA-2 Phase 3 trials.[13][14] These multicenter, randomized, double-blind, placebo-controlled trials assessed the proportion of patients achieving at least a 20% improvement in the American College of Rheumatology criteria (ACR20) at week 16 as the primary endpoint. POETYK PsA-1 enrolled patients who were biologic-naïve, while



POETYK PsA-2 included patients who were either biologic-naïve or had an inadequate response to one TNF inhibitor.[14]

Table 2: Comparison of Efficacy Outcomes in Psoriatic Arthritis at Week 16

| Outcome                 | POETYK PsA-1[15][16] | POETYK PsA-2[17] |
|-------------------------|----------------------|------------------|
| ACR20 Response          |                      |                  |
| Deucravacitinib 6 mg QD | 54.2%                | 54.2%            |
| Placebo                 | 34.1%                | 39.4%            |

The identical ACR20 response rates observed in both trials at week 16, despite slight differences in the patient populations, provide strong evidence for the reproducible efficacy of Deucravacitinib in treating the signs and symptoms of psoriatic arthritis.

## Safety and Tolerability Profile

Across the Phase 3 clinical trial program in both psoriasis and psoriatic arthritis, Deucravacitinib has demonstrated a consistent and well-tolerated safety profile.[15][17][18] The most common adverse events reported were generally mild and included nasopharyngitis, upper respiratory tract infections, and headache.[9][16] The safety findings were consistent across the individual trials and long-term extension studies, with no new safety signals emerging over time.[10][18]

## **Experimental Protocols**

The clinical trials for Deucravacitinib followed rigorous, standardized protocols to ensure data integrity and comparability across study sites.





Click to download full resolution via product page

Caption: Workflow of Deucravacitinib's pivotal Phase 3 trials.

Key Methodological Aspects of the Phase 3 Trials:

- Patient Population: Adults with moderate-to-severe plaque psoriasis or active psoriatic arthritis.[9][14]
- Study Design: Randomized, double-blind, placebo- and/or active comparator-controlled.[9]
  [14]



- Intervention: Deucravacitinib (typically 6 mg once daily), placebo, and in the psoriasis trials, apremilast (30 mg twice daily).[9]
- Primary Endpoints:
  - Plaque Psoriasis: PASI 75 and sPGA 0/1 at Week 16 vs. placebo.
  - Psoriatic Arthritis: ACR20 at Week 16 vs. placebo.[14]
- Data Analysis: Efficacy and safety data were analyzed at specified time points, with statistical comparisons between treatment arms.

### Conclusion

The extensive clinical trial data for Deucravacitinib (BMS-986165) provides robust evidence of its reproducible efficacy and consistent safety profile in the treatment of moderate-to-severe plaque psoriasis and active psoriatic arthritis. The congruent results across multiple, large-scale, international Phase 3 trials (POETYK PSO-1, POETYK PSO-2, POETYK PSA-1, and POETYK PSA-2) strongly support the reliability of its therapeutic effects in diverse patient populations. This consistency is a critical factor for researchers, clinicians, and drug development professionals in evaluating the clinical potential of this novel, selective TYK2 inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 2. What is the mechanism of action of deucravacitinib? Project LEAD [projectlead.dermsquared.com]
- 3. Deucravacitinib for the Treatment of Psoriatic Disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]

### Validation & Comparative





- 5. skinsight.com [skinsight.com]
- 6. ard.bmj.com [ard.bmj.com]
- 7. Bristol Myers Squibb Bristol Myers Squibb Announces Positive Topline Results from Second Pivotal Phase 3 Psoriasis Study Showing Superiority of Deucravacitinib Compared to Placebo and Otezla® (apremilast) [news.bms.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Treatment of plaque psoriasis with deucravacitinib (POETYK PSO-1 study): a plain language summary PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deucravacitinib in moderate-to-severe plaque psoriasis: 5-year results from the POETYK PSO-1, PSO-2, and LTE trials [psoriasis-hub.com]
- 11. Safety and Efficacy of Deucravacitinib in Moderate to Severe Plaque Psoriasis for Up to 3 Years: An Open-Label Extension of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deucravacitinib in plaque psoriasis: Four-year safety and efficacy results from the Phase 3 POETYK PSO-1, PSO-2 and long-term extension trials PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bristol Myers Squibb announces positive results from Phase 3 Poetyk PsA-1 and PsA-2 trials of deucravacitinib in psoriatic arthritis [indianpharmapost.com]
- 14. Phase 3 Trial Results of Deucravacitinib in Psoriatic Arthritis | RheumNow [rheumnow.com]
- 15. POETYK PsA-1: First results up to Week 16 of deucravacitinib vs placebo in patients with active PsA [psoriasis-hub.com]
- 16. Bristol Myers Squibb Bristol Myers Squibb Presents Late-Breaking Data from Pivotal Phase 3 POETYK PsA-1 Trial Demonstrating Superiority of Sotyktu (deucravacitinib) Compared with Placebo in Adults with Psoriatic Arthritis [investors.bms.com]
- 17. Bristol Myers Squibb Bristol Myers Squibb Presents Late-Breaking Data from Phase 3 POETYK PsA-2 Trial Demonstrating Superiority of Sotyktu (deucravacitinib) Compared with Placebo in Adults with Psoriatic Arthritis [news.bms.com]
- 18. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Reproducibility of Deucravacitinib (BMS-986165)
  Effects: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606281#reproducibility-of-bms-986034-effects-in-different-labs]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com